

Application Notes and Protocols: Pritelivir Mesylate Virus Yield Reduction Assay

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Compound of Interest		
Compound Name:	Pritelivir mesylate	
Cat. No.:	B1678234	Get Quote

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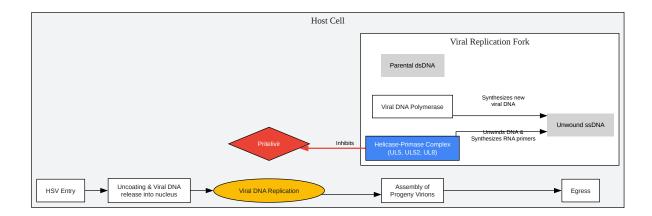
Introduction

Pritelivir is a first-in-class antiviral drug candidate that acts as a potent and specific inhibitor of the herpes simplex virus (HSV) helicase-primase complex.[1][2] This complex is essential for viral DNA replication.[2][3][4] Unlike nucleoside analogues, the current standard of care for HSV infections, Pritelivir does not require activation by viral thymidine kinase, making it effective against acyclovir-resistant HSV strains.[1] The virus yield reduction assay is a fundamental in vitro method to quantify the antiviral activity of a compound by measuring the reduction in the production of infectious virus particles in the presence of the drug. These application notes provide a detailed methodology for assessing the efficacy of **Pritelivir mesylate** in reducing HSV-1 and HSV-2 yield.

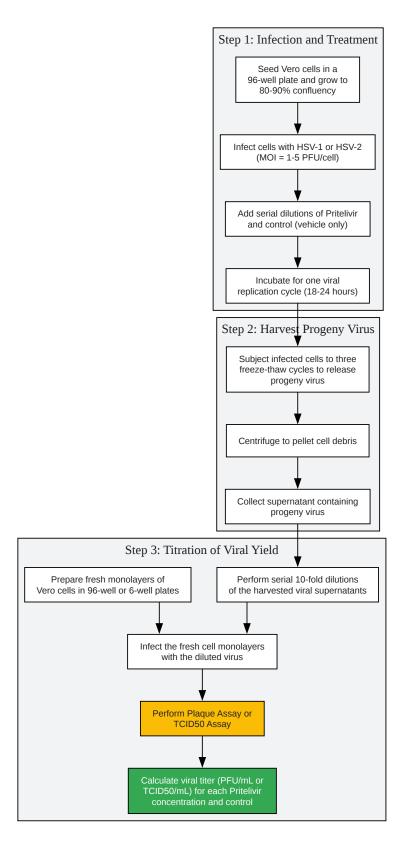
Mechanism of Action

Pritelivir mesylate targets the HSV helicase-primase complex, which is composed of three viral proteins: UL5 (helicase), UL52 (primase), and UL8 (accessory protein).[2][3][4] This complex is responsible for unwinding the viral DNA at the replication fork and synthesizing short RNA primers required for the initiation of DNA synthesis by the viral DNA polymerase. By binding to this complex, Pritelivir effectively blocks its enzymatic activity, leading to the cessation of viral DNA replication and, consequently, a significant reduction in the production of new infectious virions.[3][4]









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